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Compound of Interest

Compound Name: Lisinopril dihydrate

Cat. No.: B001146

This guide provides a comprehensive comparison of the bioequivalence of different lisinopril
dihydrate formulations based on publicly available experimental data. It is intended for
researchers, scientists, and drug development professionals interested in the pharmaceutical
equivalence and pharmacokinetic profiles of generic and innovator lisinopril products.

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication
for the treatment of hypertension and heart failure.[1] For a generic lisinopril formulation to be
considered bioequivalent to the reference product, it must exhibit a similar rate and extent of
absorption. This is typically assessed by comparing key pharmacokinetic parameters such as
the area under the plasma concentration-time curve (AUC), the maximum plasma
concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters from various
bioequivalence studies conducted on different lisinopril dihydrate formulations. These studies
typically involve a randomized, crossover design in healthy adult volunteers.

Table 1: Bioequivalence Study of Two 20 mg Lisinopril Tablet Formulations (Test vs. Reference)
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. Test 90%
Pharmacokinet . Reference ) . .
] Formulation ] Confidence Point Estimate
ic Parameter . . Formulation
(Adicanil) Interval
AUC(0-last) 95.38% -
- - 100.52%
(ng-h/mL) 105.94%
AUC(0-infinity) 94.01% -
- - 98.63%
(ng-h/mL) 103.47%
92.34% -
Cmax (ng/mL) - - 97.98%
103.97%

Data from a study involving 24 healthy volunteers who received a single 20 mg oral dose of

each formulation.[2] The results demonstrate that the 90% confidence intervals for the

geometric mean ratios of AUC and Cmax fall within the accepted bioequivalence range of 80-

125%.[2]

Table 2: Bioequivalence Study of Two 20 mg Lisinopril Tablet Brands (Lisotec vs. Zestril)

Pharmacokinetic

Test Formulation

Reference

Formulation

Statistical

Parameter (Lisotec) . Significance
(Zestril)

No significant
AUC(0-1) - - _

difference

_ No significant

AUC(0-proportional) - - )

difference

No significant
Cmax - -

difference

No significant
Tmax - -

difference

No significant
T(1/2) - - _

difference
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This study was a randomized, cross-over trial in 28 healthy volunteers. The analysis of
variance (ANOVA) showed no significant difference between the two formulations, and the 90%
confidence intervals were within the acceptable range for bioequivalence.[3]

Table 3: Bioequivalence of Lisinopril Oral Solution vs. Zestril® Tablets (10 mg)

. Geometric Mean .
Pharmacokinetic . . 90% Confidence
Condition Ratio (Oral
Parameter . Interval
Solution/Tablet)

Cmax Fasted 0.94 0.83-1.06

AUC(0-inf) Fasted 0.94 0.86 —1.02

This study demonstrated that the lisinopril oral solution and Zestril® tablets are bioequivalent
under fasted conditions.[4] A high-fat meal was found to decrease the systemic exposure to
lisinopril for both products by 30-40%.[4]

Experimental Protocols

The methodologies employed in these bioequivalence studies are crucial for the interpretation
of the results. Below are detailed descriptions of the typical experimental protocols.

Study Design

The majority of lisinopril bioequivalence studies utilize a randomized, two-period, two-
sequence, crossover design.[2][3][5][6] This design allows each subject to serve as their own
control, minimizing inter-subject variability. A washout period, typically one to two weeks,
separates the two treatment periods to ensure the complete elimination of the drug from the
body before the administration of the next formulation.[3][5][6] Studies are often conducted
under fasting conditions, requiring subjects to fast overnight before drug administration.[6]

Subject Population

The studies are generally conducted in healthy adult volunteers, typically between the ages of
18 and 55.[6][7] Subjects undergo a comprehensive medical screening to ensure they meet the
inclusion criteria and have no contraindications to lisinopril administration.[7]
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Drug Administration and Blood Sampling

A single oral dose of the test and reference lisinopril formulations is administered to the
subjects with a standardized volume of water.[8] Blood samples are collected at predetermined
time points before and after drug administration. A typical sampling schedule includes a pre-
dose sample (0 hours) and multiple post-dose samples at intervals such as 1, 2, 4, 6, 7, 8, 10,
12, 24, and 48 hours.[6]

Analytical Method

The concentration of lisinopril in the collected plasma samples is determined using a validated
analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry
(LC-MS/MS).[2][3][4] This method offers high sensitivity and selectivity for the quantification of
lisinopril in biological matrices.[9] The validation of the analytical method ensures its accuracy,
precision, linearity, and stability.[10]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a bioequivalence study for lisinopril
dihydrate formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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